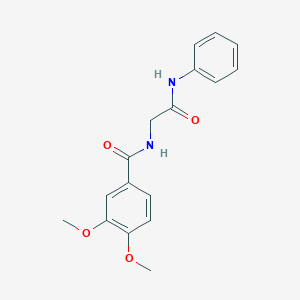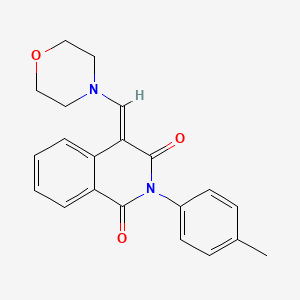![molecular formula C14H20BrNO6 B5163129 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), also known as BPEE, is a chemical compound that has been extensively studied for its potential use in scientific research. BPEE is a salt that is formed by the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. This compound has been found to have a number of interesting properties that make it useful for a range of research applications.
Mécanisme D'action
The exact mechanism of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, including acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it has a well-defined chemical structure, which makes it easy to study. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for research on 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt). One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to have potential cognitive-enhancing effects, which could make it useful in the treatment of these conditions. Another area of interest is its potential use as an anti-inflammatory agent. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions. Finally, there is also potential for further research into the mechanisms of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), which could help to shed light on its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) involves the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been studied extensively for its potential use in scientific research. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to be an effective inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
Propriétés
IUPAC Name |
2-[4-(2-bromophenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c13-11-5-1-2-6-12(11)16-10-4-3-7-14-8-9-15;3-1(4)2(5)6/h1-2,5-6,14-15H,3-4,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOTYPXNCSKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)

![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)

![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

